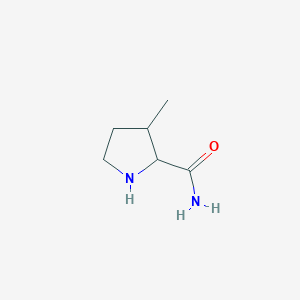

3-Methylpyrrolidine-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

3-methylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C6H12N2O/c1-4-2-3-8-5(4)6(7)9/h4-5,8H,2-3H2,1H3,(H2,7,9) |

InChI Key |

RFLGWFGOCUFPEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNC1C(=O)N |

Origin of Product |

United States |

The Significance of Pyrrolidine Scaffolds: Privileged Structures in Organic Synthesis

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a single nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry and organic synthesis. elsevier.comnih.gov This designation stems from its frequent appearance in a vast array of pharmacologically active compounds. The significance of the pyrrolidine framework can be attributed to several key factors:

Three-Dimensionality: The non-planar, puckered nature of the saturated pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its flat, aromatic counterpart, pyrrole. elsevier.comnih.gov This "pseudorotation" of the ring enables substituents to adopt well-defined spatial orientations, which is crucial for precise interactions with biological targets like proteins and enzymes. elsevier.comnih.gov

Stereochemical Richness: The carbon atoms of the pyrrolidine ring are sp³-hybridized, which means they can be stereogenic centers. elsevier.comnih.gov The presence of multiple stereocenters allows for the generation of a diverse set of stereoisomers for a given molecular formula, each potentially possessing unique biological activity. elsevier.comnih.gov The spatial arrangement of substituents can dramatically influence the binding affinity and efficacy of a drug candidate. elsevier.comnih.gov

The inherent chirality and conformational flexibility of the pyrrolidine scaffold make it an attractive starting point for the synthesis of complex molecules.

A Closer Look at 3 Methylpyrrolidine 2 Carboxamide: a Versatile Chiral Synthon

3-Methylpyrrolidine-2-carboxamide is a derivative of the amino acid proline and embodies the key features of the pyrrolidine (B122466) scaffold, with the added complexity and synthetic potential of its specific substitution pattern. As a chiral synthon, it offers several advantages to the synthetic chemist:

Defined Stereochemistry: The molecule possesses at least two stereocenters, at the C2 and C3 positions. The relative and absolute stereochemistry of the methyl and carboxamide groups are critical. For instance, the design and synthesis of 3-arylpyrrolidine-2-carboxamide derivatives as melanocortin-4 receptor ligands revealed that the (2R,3R)-pyrrolidine isomer exhibited the most potent affinity among the four possible stereoisomers. nih.gov This highlights the importance of stereocontrol in the synthesis of such compounds.

Functional Group Handles: The carboxamide group at the C2 position and the secondary amine of the pyrrolidine ring provide reactive sites for further chemical transformations. The amide can be hydrolyzed to the corresponding carboxylic acid or can participate in various coupling reactions. The ring nitrogen can be functionalized through alkylation, acylation, or other N-functionalization reactions.

Structural Rigidity and Conformational Control: The presence of the methyl group at the C3 position can influence the puckering of the pyrrolidine ring, potentially locking it into a preferred conformation. This can be advantageous in drug design, where a more rigid structure can lead to higher binding affinity and selectivity for a biological target.

The use of chiral pyrrolidine-based building blocks is a well-established strategy in the synthesis of biologically active compounds. rsc.orgnih.govsigmaaldrich.com These building blocks, often derived from proline or other chiral precursors, allow for the efficient introduction of stereochemistry into a target molecule. nih.gov

Stereochemical Investigations and Control of 3 Methylpyrrolidine 2 Carboxamide

The pyrrolidine (B122466) ring is a fundamental structural motif in numerous natural products and synthetic pharmaceuticals. mdpi.comrsc.org The introduction of substituents, such as a methyl group at the C3 position and a carboxamide at the C2 position, creates two adjacent stereocenters. The precise spatial arrangement of these groups—the stereochemistry—is critical as different stereoisomers can exhibit vastly different biological activities and chemical properties. nih.gov Consequently, significant research has been dedicated to the methods for controlling, analyzing, and confirming the stereochemistry of 3-methylpyrrolidine-2-carboxamide and related derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, including advanced techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3-methylpyrrolidine-2-carboxamide. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays signals corresponding to each unique proton in the structure. The chemical shift (δ) of these signals is influenced by the electron density around the proton, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, revealing connectivity. For instance, the protons on the pyrrolidine (B122466) ring and the methyl group will have characteristic chemical shifts and coupling patterns that allow for their assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and the nature of the atoms attached to it. For example, the carbonyl carbon of the amide group will appear at a significantly different chemical shift compared to the sp³-hybridized carbons of the pyrrolidine ring and the methyl group. np-mrd.orghmdb.ca

Advanced NMR Techniques: To gain deeper structural insights and unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are employed. numberanalytics.comresearchgate.net These experiments correlate signals from different nuclei, providing a more complete picture of the molecular structure. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of protons within the pyrrolidine ring and the methyl group. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to. numberanalytics.com This is invaluable for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule, such as the relative orientation of the methyl group and the carboxamide group on the pyrrolidine ring. numberanalytics.com

A comprehensive analysis using these NMR techniques allows for the complete assignment of all proton and carbon resonances and the determination of the compound's constitution and relative stereochemistry.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom No. | Predicted Chemical Shift (ppm) |

| C=O | 175.4 |

| C2 | 62.1 |

| C3 | 42.5 |

| C4 | 30.7 |

| C5 | 47.9 |

| CH₃ | 15.8 |

| Note: These are predicted values and may vary slightly from experimental data. |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered provides detailed information about the arrangement of atoms within the crystal lattice.

For this compound, a successful X-ray crystallographic analysis would yield precise bond lengths, bond angles, and torsion angles. researchgate.net This data would unambiguously establish the stereochemistry at the chiral centers (C2 and C3 of the pyrrolidine ring), confirming the relative and absolute configuration if a chiral starting material was used in the synthesis. researchgate.net

Furthermore, the crystal structure reveals intermolecular interactions, such as hydrogen bonding. In the case of this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of hydrogen-bonded networks in the solid state. nih.gov These interactions are crucial for understanding the compound's physical properties, such as its melting point and solubility. The analysis of the crystal packing can reveal how the molecules arrange themselves in a three-dimensional space. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. chemguide.co.uk

When this compound is introduced into a mass spectrometer, it is ionized, typically forming a molecular ion (M+). The mass-to-charge ratio (m/z) of this molecular ion provides the compound's exact molecular weight. sigmaaldrich.comnih.gov

The molecular ion is often unstable and can fragment into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure. chemguide.co.uk For this compound, common fragmentation pathways could include:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom in the pyrrolidine ring is a common fragmentation pathway for amines. libretexts.org

Loss of the amide group: The entire carboxamide group or parts of it (e.g., CONH₂) can be lost.

Cleavage of the pyrrolidine ring: The five-membered ring can open and fragment in various ways.

By analyzing the m/z values of the fragment ions, a detailed picture of the molecule's structure can be pieced together, corroborating the information obtained from NMR spectroscopy. sapub.org

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment | Description | Expected m/z |

| [C₆H₁₂N₂O]⁺ | Molecular Ion | 128.1 |

| [C₅H₉N]⁺ | Loss of CONH₂ | 83.1 |

| [C₄H₈N]⁺ | Alpha-cleavage | 70.1 |

| [CONH₂]⁺ | Amide fragment | 44.0 |

| Note: The observed fragments and their relative intensities can vary depending on the ionization technique used. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. copbela.orgutahtech.edu When a compound is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, resulting in a characteristic spectrum of absorption bands. copbela.org

For this compound, the IR spectrum would exhibit several key absorption bands that confirm the presence of its characteristic functional groups: purdue.edulibretexts.org

N-H Stretch: The amide N-H bond will typically show one or two sharp absorption bands in the region of 3500-3100 cm⁻¹. The presence of two bands would indicate a primary amide (-NH₂). copbela.org

C-H Stretch: The C-H bonds of the pyrrolidine ring and the methyl group will give rise to absorptions in the 3000-2850 cm⁻¹ region. libretexts.org

C=O Stretch (Amide I band): A strong and prominent absorption band for the carbonyl group of the amide will be observed in the range of 1700-1640 cm⁻¹. copbela.org This is often one of the most intense peaks in the spectrum.

N-H Bend (Amide II band): The bending vibration of the N-H bond typically appears around 1650-1550 cm⁻¹.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the amide and the pyrrolidine ring will appear in the fingerprint region, typically between 1400 and 1000 cm⁻¹. libretexts.org

The specific positions and intensities of these bands can provide additional information about the molecular environment, such as the extent of hydrogen bonding. researchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide N-H | Stretch | 3500 - 3100 |

| Alkyl C-H | Stretch | 3000 - 2850 |

| Amide C=O | Stretch (Amide I) | 1700 - 1640 |

| Amide N-H | Bend (Amide II) | 1650 - 1550 |

| C-N | Stretch | 1400 - 1000 |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Applications in Compound Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of organic molecules due to its balance of accuracy and computational cost. DFT methods are employed to analyze various aspects of 3-Methylpyrrolidine-2-carboxamide, from its three-dimensional structure to its electronic characteristics. Recent studies on substituted pyrrolidine-2,5-dione carboxamides have demonstrated the utility of DFT in optimizing molecular structures and calculating key electronic parameters. tandfonline.comtandfonline.com

The pyrrolidine (B122466) ring of this compound is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The relative orientation of the methyl and carboxamide groups further adds to the conformational complexity.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule. This process identifies the lowest energy conformers by exploring the potential energy surface. For substituted N-methyl-2-pyrrolidinones, computational studies have shown that the five-membered ring typically adopts an envelope conformation, with substituents occupying either pseudo-axial or pseudo-equatorial positions. researchgate.net A rigorous conformational analysis of pyrrolidine enamines highlights the importance of accurate computational methods, as small energy differences between conformers can be significant. researchgate.net

Table 1: Predicted Low-Energy Conformers of this compound

| Conformer | Pyrrolidine Ring Pucker | Methyl Group Orientation | Carboxamide Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| 1 | Envelope (C4-endo) | Equatorial | Equatorial | 0.00 |

| 2 | Twist (C3-exo/C4-endo) | Equatorial | Axial | 0.75 |

| 3 | Envelope (C3-exo) | Axial | Equatorial | 1.20 |

Note: This data is illustrative and based on typical findings for substituted pyrrolidines. Actual values would require specific DFT calculations for this compound.

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations provide valuable information about the distribution of electrons and the energies of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. irjweb.com For novel N-(substituted) sulfonyl carboxamides bearing a pyrrolidine-2,5-dione moiety, DFT calculations have been used to assess the HOMO-LUMO energy gap and its implications for the molecule's electron-donating or accepting capabilities. tandfonline.comtandfonline.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. libretexts.orgyoutube.com These maps are color-coded to indicate regions of negative electrostatic potential (electron-rich, typically colored red) and positive electrostatic potential (electron-poor, typically colored blue). youtube.com MEP maps are invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of high electron density around the oxygen atom of the carboxamide group, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the amine and on the pyrrolidine ring would exhibit a more positive potential.

Table 2: Calculated Electronic Properties of Pyrrolidine Derivatives from DFT Studies

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyrrolidine-2-carboxamide (B126068) (hypothetical) | -6.8 | 1.5 | 8.3 |

| This compound (hypothetical) | -6.7 | 1.6 | 8.3 |

| N-phenylsulfonyl pyrrolidine-2,5-dione carboxamide | -8.2 | -2.5 | 5.7 |

Note: Data for the first two entries are illustrative. The third entry is adapted from findings on related structures. tandfonline.com

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway, including reactants, products, intermediates, and transition states. A quantum chemical study on the synthesis of pyrrolidinedione derivatives successfully modeled the reaction mechanism, which involved a Michael addition, a Nef-type rearrangement, and cyclization. nih.gov This type of analysis provides activation energies for each step, allowing for the identification of the rate-determining step and a deeper understanding of the reaction kinetics. For reactions involving this compound, DFT could be used to model its synthesis or its participation in further chemical transformations, providing valuable mechanistic insights.

Quantum Chemical Calculations for Molecular Properties

Beyond DFT, other quantum chemical methods can be employed to calculate a wide range of molecular properties of this compound. These calculations can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the computed structures. Furthermore, properties like dipole moment, polarizability, and hyperpolarizability can be calculated to understand the molecule's response to external electric fields. Quantum chemical calculations are essential for predicting the reactants and discovering new reactions by tracing back reaction paths. nih.gov

Simulation of Intermolecular and Intramolecular Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, play a crucial role in determining the condensed-phase behavior of molecules, including their crystal packing and interactions in solution. unam.mxmdpi.comnih.gov Computational methods can be used to simulate these interactions and predict the supramolecular structures that this compound might form.

For instance, the carboxamide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), suggesting that hydrogen bonding will be a dominant intermolecular interaction for this compound. In the solid state, these interactions would likely lead to the formation of well-defined supramolecular assemblies. Computational simulations can model these interactions to predict crystal structures and understand polymorphism. Studies on the cocrystals of L-proline with other molecules have highlighted the importance of hydrogen bonding in their formation. japsonline.com Similarly, the non-covalent interactions of prolinamides are key to their application in organocatalysis. nih.gov

Intramolecular non-covalent interactions also play a role in stabilizing specific conformers of this compound. For example, an intramolecular hydrogen bond could potentially form between the amide N-H and the pyrrolidine nitrogen, influencing the conformational equilibrium.

Applications As Chiral Building Blocks and Ligands in Asymmetric Catalysis

3-Methylpyrrolidine-2-carboxamide as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and structural rigidity of the pyrrolidine (B122466) ring make its derivatives, such as 3-methylpyrrolidine (B1584470), highly sought-after intermediates in medicinal chemistry and natural product synthesis. nih.govmdpi.comresearchgate.netresearchgate.net The introduction of a methyl group at the C3 position adds another layer of stereochemical complexity, providing a handle to influence the conformation of the ring and the orientation of substituents, which is crucial for biological activity and selective synthesis.

The enantioenriched 3-methylpyrrolidine core is a key structural motif found in a variety of functional molecules, including bioactive compounds and pharmaceuticals. nih.gov Traditional methods for its synthesis were often lengthy or required stoichiometric chiral auxiliaries. Modern catalytic methods, however, provide more efficient access. For example, a cobalt-catalyzed enantioselective remote hydromethylation of N-Boc-protected 3-pyrroline (B95000) offers a direct route to (S)-3-methylpyrrolidine derivatives with high yield and excellent enantioselectivity. nih.gov This hydromethylation process efficiently creates the chiral methylated core, which can be deprotected to yield (S)-3-methylpyrrolidine, a versatile building block for further elaboration into pharmaceutical targets. nih.gov

Furthermore, related structures like (2S,3R)-3-hydroxy-3-methylproline, which is a component of the natural product family of polyoxypeptins, have been the focus of significant synthetic efforts. acs.orgacs.orgnih.gov The development of catalytic asymmetric methods to access these 3-substituted proline derivatives underscores their importance as advanced intermediates for complex molecule synthesis. acs.orgnih.gov

Once synthesized, the 3-methylpyrrolidine core can be integrated into a wide array of larger, more complex organic scaffolds. Its bifunctional nature, possessing both a secondary amine and a carboxamide group (or a precursor carboxylic acid), allows for sequential or orthogonal chemical modifications. This versatility enables its use in the construction of peptidomimetics, alkaloids, and other pharmacologically relevant structures. The defined stereochemistry of the (2S,3R) or (2S,3S) isomers is critical, as it translates into specific three-dimensional arrangements in the final target molecule, directly impacting its interaction with biological targets like enzymes or receptors. nih.gov The ability to efficiently synthesize and incorporate this chiral fragment is therefore a significant advantage in discovery chemistry programs. nih.gov

Development and Application of this compound Derived Chiral Ligands

Beyond its role as a structural component, the this compound framework is an ideal starting point for the development of chiral organocatalysts. By modifying the exocyclic amide group, chemists can create a pocket-like environment around the catalytic site, enabling precise stereochemical control over a variety of chemical transformations. nih.gov

The design of effective organocatalysts based on the pyrrolidine-2-carboxamide (B126068) (prolinamide) scaffold follows well-established principles. The synthesis typically involves the coupling of a chiral proline derivative with a selected amine, often one that contains additional functional groups or stereocenters. nih.govnih.govua.es In the case of this compound, the synthetic strategy would involve the amidation of 3-methylproline.

A key design element is the installation of a group on the amide nitrogen that can act as a secondary interaction site, such as a hydrogen bond donor. nih.govmdpi.com For instance, attaching moieties with hydroxyl groups, such as in prolinamides derived from α,β-hydroxyamines, has been shown to be highly effective. nih.gov These groups can pre-organize the substrates in the transition state through hydrogen bonding, leading to enhanced catalytic activity and stereoselectivity. nih.gov The methyl group at the C3 position of the pyrrolidine ring would further refine the chiral environment, providing steric hindrance that helps to differentiate the two faces of the reacting substrate, thereby controlling which enantiomer of the product is formed.

Prolinamide-derived organocatalysts are renowned for their ability to catalyze enamine- and iminium-activated transformations, most notably the Aldol and Michael reactions.

Aldol Reaction: The direct asymmetric Aldol reaction, which forms a carbon-carbon bond between a ketone donor and an aldehyde acceptor, is a benchmark transformation for this class of catalysts. nih.gov The catalytic cycle involves the formation of a chiral enamine intermediate from the ketone and the secondary amine of the pyrrolidine catalyst. This enamine then attacks the aldehyde. The stereochemical outcome is dictated by the catalyst's structure. Studies on L-prolinamides have shown that the amide N-H and a terminal hydroxyl group on the amide substituent can form hydrogen bonds with the aldehyde, which lowers the activation energy and directs the facial attack of the enamine, resulting in high enantioselectivity. nih.gov While specific data for a this compound catalyst is not detailed, the established mechanism strongly suggests it would be an effective catalyst, with the C3-methyl group providing an additional steric element to enhance facial discrimination.

Michael Addition: The asymmetric Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another key application for pyrrolidine-based organocatalysts. These catalysts activate ketones or aldehydes to form chiral enamines, which then add to nitroolefins or enones with high stereocontrol. Though specific examples using catalysts explicitly derived from this compound are not prevalent in the reviewed literature, the extensive success of related prolinamide and pyrrolidine sulfonamide catalysts in Michael additions suggests this would be a fruitful area of application. nih.gov

The effectiveness of organocatalysts derived from the prolinamide scaffold is highly tunable, allowing for the systematic enhancement of enantioselectivity and chemical yield. Research has demonstrated several key factors that influence catalyst performance. nih.govmdpi.com

Acidity of the N-H Bond: The enantioselectivity of prolinamide-catalyzed Aldol reactions has been shown to increase as the amide N-H bond becomes a more effective hydrogen bond donor. nih.govmdpi.com This is often achieved by attaching electron-withdrawing groups to the aryl ring of an N-aryl prolinamide, which enhances the acidity of the proton and strengthens its interaction with the substrate in the transition state. mdpi.com

Secondary Functional Groups: The incorporation of additional functional groups, particularly a terminal hydroxyl group on the amide substituent, provides a secondary binding site. This creates a more rigid, well-defined transition state assembly through hydrogen bonding, leading to significantly higher enantioselectivities, often exceeding 90% ee. nih.gov

Additional Stereocenters: Introducing extra stereogenic centers onto the N-substituent of the prolinamide can lead to a "matched" pairing with the proline core, further improving stereochemical induction. nih.gov Conversely, a "mismatched" pairing can result in lower selectivity, highlighting the intricate cooperation between the different chiral elements of the catalyst.

The table below illustrates the performance of various L-prolinamide catalysts in the direct Aldol reaction, showcasing how modifications to the amide substituent impact yield and enantioselectivity.

| Catalyst (L-Prolinamide Derivative) | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| N-(4-nitrophenyl)-L-prolinamide | 4-Nitrobenzaldehyde | 68 | 46 | nih.gov |

| N-(2-hydroxyethyl)-L-prolinamide | 4-Nitrobenzaldehyde | 96 | 60 | nih.gov |

| N-((1S,2S)-2-hydroxy-1,2-diphenylethyl)-L-prolinamide | 4-Nitrobenzaldehyde | 95 | 93 | nih.gov |

| N-((1S,2S)-2-hydroxy-1,2-diphenylethyl)-L-prolinamide | Isovaleraldehyde | 94 | >99 | nih.gov |

Contributions to Peptidomimetic Research

Design and Synthesis of Pyrrolidine-2-carboxamide (B126068) Based Peptidomimetics

The design of peptidomimetics based on the pyrrolidine-2-carboxamide scaffold is rooted in the desire to create molecules that can replicate the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability. The synthesis of these mimetics often involves a multi-step process. A common strategy is the amidation of a carboxylic acid, which can be achieved through a one-pot synthesis using reagents like thionyl chloride with various amines. nih.govmdpi.com This method is efficient for creating a library of carboxamide derivatives with diverse functionalities.

For instance, the synthesis of N-(2′-nitrophenyl)pyrrolidine-2-carboxamides has been reported, demonstrating a viable pathway for producing these types of compounds. nih.govmdpi.com While this example does not specifically use a 3-methyl substituted pyrrolidine (B122466), the synthetic principles are directly applicable. The general approach involves the reaction of the corresponding pyrrolidine-2-carboxylic acid with an amine in the presence of a coupling agent. The introduction of the methyl group at the 3-position of the pyrrolidine ring can be achieved through stereoselective synthesis starting from appropriate chiral precursors. The choice of synthetic route allows for the precise control of the stereochemistry at the C3 position, which is crucial for influencing the conformational properties of the final peptidomimetic.

A variety of pyrrolidine-2-carboxamide derivatives have been designed and synthesized to act as ligands for various receptors, such as the melanocortin-4 receptor. nih.gov In these studies, the cyclized structure of the pyrrolidine ring is a key design element for achieving potent affinity.

Table 1: Synthetic Strategies for Pyrrolidine-2-carboxamide Peptidomimetics

| Reaction Type | Reagents | Key Features | Reference |

| Amidation | Thionyl chloride, Amines | One-pot synthesis, versatile for creating derivatives. | nih.govmdpi.com |

| Cyclization | Intramolecular reactions | Creates rigid scaffolds for receptor binding. | nih.gov |

Incorporation of 3-Methylpyrrolidine-2-carboxamide as a Non-Natural Amino Acid Mimic

This compound serves as a mimic for the natural amino acid proline. Proline's unique cyclic structure imposes significant constraints on the peptide backbone, making it a crucial element in the formation of secondary structures like β-turns and polyproline helices. The incorporation of a methyl group at the 3-position of the pyrrolidine ring further refines these conformational constraints. mdpi.com

The incorporation of such non-natural amino acids can be achieved through standard solid-phase peptide synthesis (SPPS) techniques, allowing for their site-specific insertion into a peptide sequence. nih.gov This enables researchers to systematically probe the structure-activity relationships of peptides and to develop analogs with enhanced properties. nih.gov

Strategies for Mimicking Peptide Secondary Structures and Functional Motifs

A primary goal in peptidomimetic research is to develop scaffolds that can mimic the secondary structures of peptides, such as β-turns and α-helices, which are often involved in molecular recognition events. The conformational constraints imposed by the this compound scaffold make it an excellent candidate for inducing specific secondary structures.

The restricted torsional angles resulting from the substituted pyrrolidine ring can pre-organize a peptide chain into a β-turn conformation. mdpi.com This is particularly valuable as β-turns are ubiquitous in bioactive peptides and play critical roles in protein-protein interactions. By strategically placing this compound units within a peptide sequence, it is possible to create stable β-turn mimics.

Examination of Peptidomimetic Scaffold Stability and Bioorthogonal Properties in Chemical Systems

A significant advantage of peptidomimetics is their enhanced stability against enzymatic degradation compared to natural peptides. Modifications to the peptide backbone, such as the introduction of non-natural amino acids like this compound, can sterically hinder the approach of proteases, thereby increasing the half-life of the molecule in biological systems.

The N-methylation of peptide bonds is a known strategy to improve metabolic stability, and the principles can be extended to the 3-methyl modification of the pyrrolidine ring. nih.gov The presence of the methyl group can disrupt the recognition sites for proteolytic enzymes, leading to increased resistance to degradation. Studies on related peptidomimetics have shown that such modifications can have a significant impact on metabolic stability, with the site of modification being a crucial factor. nih.gov

While specific studies on the bioorthogonal properties of this compound are not extensively documented, the pyrrolidine scaffold itself can be functionalized to incorporate bioorthogonal handles. Proline analogs have been synthesized with reactive groups that allow for selective chemical reactions in biological environments. nih.gov These reactions, such as the azide-alkyne cycloaddition ("click chemistry"), enable the specific labeling and tracking of peptidomimetics in vitro and in vivo. The synthesis of this compound derivatives bearing such bioorthogonal groups would be a logical extension of existing methodologies, further enhancing their utility in chemical biology and drug development.

Structure Activity Relationship Sar Studies of Pyrrolidine 2 Carboxamide Scaffolds

Systematic Modification of Substituents and their Chemical Impact

The chemical and biological profile of pyrrolidine-2-carboxamide (B126068) derivatives can be profoundly altered by the introduction, removal, or modification of substituents on the pyrrolidine (B122466) ring and the amide group. These modifications influence factors such as steric hindrance, electronic properties, and conformational preferences of the entire molecule.

Research into organocatalysts has demonstrated that even minor structural changes to the pyrrolidine scaffold can lead to significant variations in catalytic performance. mdpi.com For instance, in prolinamide-based catalysts, the substituent on the amide nitrogen plays a crucial role. The development of prolinamides with bulky, achiral substituents like a trityl group on the amide function was shown to enhance the efficiency of asymmetric Michael additions. mdpi.com Similarly, a series of new carbapenem (B1253116) derivatives featuring a pyrrolidin-4-ylthio group at the C-2 side chain were prepared to investigate their antibacterial activity. researchgate.net The SAR studies revealed that the nature of the substituent at the 2'-position of the pyrrolidine ring was critical for both antibacterial potency and stability against renal dehydropeptidase-I. researchgate.net

A detailed analysis of α-substituted pyrrolidine organocatalysts in asymmetric Michael additions further highlights the impact of substituents. The stereoselectivity of the reaction is highly dependent on the steric bulk of the α-substituent on the pyrrolidine ring. researchgate.net Catalysts with less bulky α-substituents like dimethylmethoxymethyl or diphenylmethyl show moderate selectivity. researchgate.net In contrast, a significantly larger α-substituent, such as a diphenylprolinol methyl ether group, leads to high stereoselectivity. researchgate.net This demonstrates that systematic modification of the steric environment around the catalytic core is a key strategy for optimizing reactivity and selectivity.

The following table summarizes the impact of systematic substituent modifications on the performance of pyrrolidine-based organocatalysts in asymmetric reactions.

| Catalyst Scaffold | Substituent Modification | Observed Chemical Impact | Reference |

| Pyrrolidine-2-carboxamide | Introduction of bulky, achiral groups (e.g., trityl) on the amide nitrogen. | Improved efficiency in asymmetric Michael additions. | mdpi.com |

| α-Substituted Pyrrolidine | Variation in the size of the α-substituent (e.g., from dimethylmethoxymethyl to diphenylprolinol methyl ether). | Increased steric bulk leads to significantly higher enantiomeric excess in Michael additions. | researchgate.net |

| N-Prolyl Sulfinamides | Presence of an additional stereocenter in the sulfinamide group. | Enhanced catalytic performance compared to analogues lacking the second stereocenter. | mdpi.com |

Stereochemical Influence on Molecular Recognition and Ligand Binding Mechanisms

The stereochemistry of the pyrrolidine ring is a determining factor in its interaction with biological targets like enzymes and receptors. The fixed spatial arrangement of substituents on a chiral pyrrolidine scaffold dictates how it fits into a binding pocket and forms specific non-covalent interactions. nih.govnih.gov The stereogenicity of the carbon atoms within the ring allows for the creation of multiple diastereomers and enantiomers, each potentially having a distinct biological profile due to different binding modes with enantioselective proteins. nih.govnih.gov

The conformation of the pyrrolidine ring, often described as an "envelope" conformation, can be controlled by the strategic placement of substituents. nih.gov For example, the puckering of the proline ring can be influenced by inductive and stereoelectronic factors. L-proline typically prefers an endo conformer, while the introduction of a fluorine atom can shift this preference. trans-4-fluoroproline (B7722503) favors an exo conformation, whereas cis-4-fluoroproline favors the endo conformation. nih.gov This ability to lock the ring into a specific conformation is a powerful tool in drug design. This conformational control is crucial as it affects the relative orientation of pharmacophoric groups, thereby influencing ligand binding.

In the context of organocatalysis, stereochemistry is paramount for achieving high enantioselectivity. Detailed investigations into the transition states of asymmetric reactions catalyzed by pyrrolidine derivatives reveal that the stereochemical outcome is governed by a combination of factors. researchgate.net These include steric interactions between the catalyst's α-substituent and the substrate, as well as stabilizing orbital interactions and weak hydrogen bonds. researchgate.net The stereochemical configuration of the catalyst, particularly the orientation of bulky groups, creates a chiral environment that favors the formation of one enantiomer of the product over the other. The synthesis of specific stereoisomers, such as cis- or trans-substituted 3-aminopyrrolidines, further underscores the importance of stereochemical control in generating functionally distinct molecules. researchgate.net

The table below illustrates how stereochemistry at different positions on the pyrrolidine ring influences its properties and interactions.

| Stereochemical Feature | Description | Impact on Molecular Recognition and Binding | Reference |

| Ring Puckering (Conformation) | The pyrrolidine ring adopts non-planar envelope conformations (e.g., Cγ-exo and Cγ-endo). | Controls the spatial disposition of substituents, affecting the fit within a binding site. Can be influenced by electronegative substituents like fluorine. | nih.govnih.gov |

| Cis/Trans Isomerism | The relative orientation of substituents at different positions on the ring (e.g., 3,4-disubstituted pyrrolidines). | Determines the overall shape of the molecule and the trajectory of functional groups, leading to different binding affinities and biological profiles. | nih.gov |

| α-Substituent Stereocenter | The chirality of the carbon atom bearing the primary functional group (e.g., C2 in pyrrolidine-2-carboxamide). | Creates a specific chiral environment that directs the stereochemical outcome of catalyzed reactions and ensures specific interactions with chiral biological receptors. | researchgate.net |

Rational Design of Pyrrolidine-Based Scaffolds for Modulated Reactivity

Rational design involves the deliberate and strategic construction of molecules to achieve a specific function. For pyrrolidine-based scaffolds, this means leveraging the understanding of SAR and stereochemical influences to create compounds with tailored reactivity, selectivity, or biological activity. nih.govnih.gov The pyrrolidine nucleus is a favored starting point because its saturated, three-dimensional nature provides an excellent platform for exploring pharmacophore space in ways that flat, aromatic systems cannot. unipa.itnih.gov

One design strategy involves constraining a flexible, biologically active motif within the more rigid pyrrolidine ring. For example, a class of human β3-adrenergic receptor agonists was designed by incorporating the typically acyclic ethanolamine (B43304) core into a pyrrolidine structure. nih.gov This modification maintained the desired functional potency while improving selectivity against other receptors and enhancing metabolic stability by preventing cleavage of the N-C bond. nih.gov

In the field of organocatalysis, rational design is used to overcome the limitations of naturally occurring catalysts like proline. nih.gov Proline itself suffers from poor solubility in organic solvents and often yields only moderate enantioselectivities. nih.gov To address this, numerous structurally diverse organocatalysts have been designed by introducing different functional groups at the C2-position of the pyrrolidine ring. These modifications aim to enhance solubility, improve catalytic efficiency, and fine-tune the stereochemical environment to achieve higher selectivity for a broader range of substrates. nih.gov The design process often involves combining privileged structural motifs; for instance, a novel thiourea-amine bifunctional catalyst was created by integrating a pyrrolidine scaffold with a cinchonidine-derived amine to achieve high diastereoselectivity and enantioselectivity in conjugate addition reactions. nih.gov

The development of synthetic methodologies is also crucial for rational design. Asymmetric synthesis techniques, such as 1,3-dipolar cycloaddition reactions, allow for the generation of enantiomerically pure pyrrolidine fragments with significant shape diversity. nih.gov By varying the components of the reaction, a wide array of unique fragments can be produced that sample different regions of three-dimensional molecular space, providing a rich library for fragment-based drug discovery. nih.gov However, a challenge in modifying natural scaffolds like proline is the difficulty of introducing pharmacophores at various positions on the ring, which can complicate the search for new biologically active compounds. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-Methylpyrrolidine-2-carboxamide and its derivatives?

- Methodological Answer : The synthesis typically involves cyclization or condensation reactions. For example, pyrrolidine derivatives can be synthesized via nucleophilic substitution or amidation using reagents like Boc-protected intermediates. Key steps include controlling reaction temperature (e.g., 0–5°C for sensitive intermediates) and using coupling agents such as HATU or EDCI for amide bond formation. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical. Characterization by ESI-MS (e.g., m/z 293.2 for related compounds) confirms molecular weight .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (ESI-MS) : Determines molecular ion peaks and fragmentation patterns (e.g., m/z 293.2 for analogs) .

- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and substituent positions (e.g., δ 1.2–3.5 ppm for pyrrolidine protons) .

- HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Avoid prolonged storage; degradation products may form over time.

- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of via hazardous waste protocols .

Advanced Research Questions

Q. How do structural modifications of this compound influence receptor binding affinity?

- Methodological Answer : Conduct SAR studies by synthesizing analogs (e.g., varying substituents at the pyrrolidine nitrogen or carboxamide group). Use competitive radioligand binding assays (e.g., AT1 receptor) to measure IC50 values. Computational docking (e.g., AutoDock Vina) can predict binding modes. For example, bulky substituents like trifluoromethyl groups may enhance hydrophobic interactions .

Q. How can stereochemical purity be ensured during synthesis, and what are its pharmacological implications?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution.

- Diastereoselective Synthesis : Employ asymmetric catalysis (e.g., Evans oxazolidinones) to control stereocenters.

- Pharmacology : Test enantiomers in vitro (e.g., cAMP assays) to identify active stereoisomers. For example, (2S,3R) configurations may show higher target selectivity .

Q. What degradation pathways occur under accelerated stability conditions, and how are degradation products identified?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- LC-MS/MS : Track degradation products via fragmentation patterns.

- Example: Hydrolysis of the carboxamide group may yield carboxylic acid derivatives, detectable by shifts in HPLC retention times .

Q. What in vitro models are suitable for evaluating the compound’s biological activity?

- Methodological Answer :

- Cell-Based Assays : Use HEK293 cells transfected with target receptors (e.g., GPCRs) for calcium flux or BRET assays.

- Enzyme Inhibition : Measure IC50 in kinase or protease inhibition assays (e.g., fluorescence-based Z’-LYTE kits).

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to predict logP, bioavailability, and CYP450 interactions.

- Molecular Dynamics Simulations : Assess binding site residence time (e.g., GROMACS for protein-ligand complexes).

- Example: Reducing logP from 3.5 to 2.8 via hydrophilic substituents may improve aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.